(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is:
Formation of the Enone System: This can be achieved through an aldol condensation reaction between an aromatic aldehyde and an appropriate ketone.
Piperazine Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.
Pyridazinyl Group Addition: The pyridazinyl group can be attached through cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. It can be used as a lead compound for drug development.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-phenyl-1-(4-(pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one
- (E)-3-phenyl-1-(4-(pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
Uniqueness
(E)-3-phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is unique due to the presence of both pyridinyl and pyridazinyl groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-22(12-9-18-6-2-1-3-7-18)27-16-14-26(15-17-27)21-11-10-20(24-25-21)19-8-4-5-13-23-19/h1-13H,14-17H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBAFDYBODBLAD-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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